2'-Ethylacetophenone
Overview
Description
2’-Ethylacetophenone is an organic compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da .
Molecular Structure Analysis
The molecular structure of 2’-Ethylacetophenone consists of a phenyl group (C6H5) attached to a carbonyl group (C=O) and an ethyl group (C2H5) . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations .
Physical And Chemical Properties Analysis
2’-Ethylacetophenone has a density of 1.0±0.1 g/cm3, a boiling point of 231.8±19.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 46.8±3.0 kJ/mol, and it has a flash point of 89.5±16.5 °C . The compound has an index of refraction of 1.508, a molar refractivity of 45.8±0.3 cm3, a polar surface area of 17 Å2, and a polarizability of 18.2±0.5 10-24 cm3 . Its surface tension is 33.2±3.0 dyne/cm, and it has a molar volume of 153.8±3.0 cm3 .
Scientific Research Applications
Thermochemistry
- Field : Thermochemistry
- Application : 2’-Ethylacetophenone is used in the study of thermochemistry of substituted benzenes .
- Methods : The enthalpies of vaporization/sublimation of 2’-Ethylacetophenone were derived from the vapor pressure temperature dependence measured with the help of the gas saturation method . Enthalpies of fusion were measured using DSC .
- Results : The evaluated thermodynamic data were used to design the “centerpiece” method for the assessment of enthalpies of formation and enthalpies of vaporization of substituted benzenes .
Life Sciences
- Field : Life Sciences
- Application : 2’-Ethylacetophenone is discussed as a metabolite involved in multiple interactions with various organisms .
- Methods : The details of its biogenesis and chemical synthesis are provided, and the possibility of its application in different areas of life sciences is examined .
- Results : Natural and synthetic simple 2’-Ethylacetophenone derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development .
Chemical Innovation Experiment
- Field : Chemical Innovation Experiment
- Application : 2’-Ethylacetophenone is used in the application of α-bromination reaction on acetophenone derivatives in experimental teaching .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
properties
IUPAC Name |
1-(2-ethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLILFBZIVHDKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175688 | |
Record name | 2'-Ethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Ethylacetophenone | |
CAS RN |
2142-64-5 | |
Record name | 2'-Ethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Ethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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